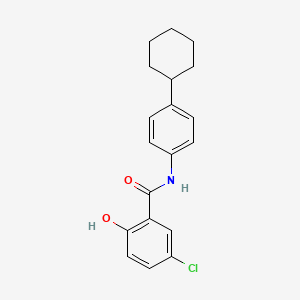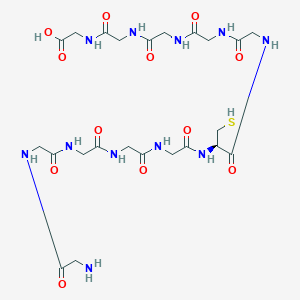![molecular formula C26H26S4 B12578488 5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene CAS No. 291308-72-0](/img/structure/B12578488.png)
5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings, each substituted with a 2,4,6-trimethylphenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene typically involves the reaction of 2,2’-bithiophene with 2,4,6-trimethylphenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its conductive properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices and potentially affect biological systems by modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene
- N,N-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]
Uniqueness
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is unique due to the presence of the 2,4,6-trimethylphenylsulfanyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s performance in organic electronic applications and provide unique reactivity patterns in chemical reactions.
Propiedades
Número CAS |
291308-72-0 |
|---|---|
Fórmula molecular |
C26H26S4 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)sulfanyl-5-[5-(2,4,6-trimethylphenyl)sulfanylthiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H26S4/c1-15-11-17(3)25(18(4)12-15)29-23-9-7-21(27-23)22-8-10-24(28-22)30-26-19(5)13-16(2)14-20(26)6/h7-14H,1-6H3 |
Clave InChI |
LTVTXHDWCHDNIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)SC2=CC=C(S2)C3=CC=C(S3)SC4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
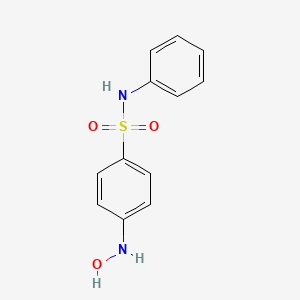
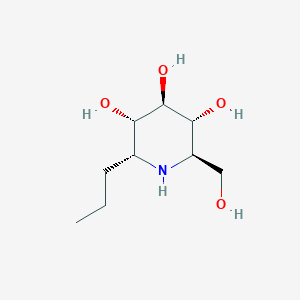
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
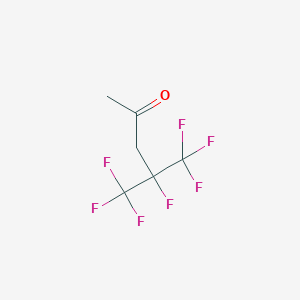
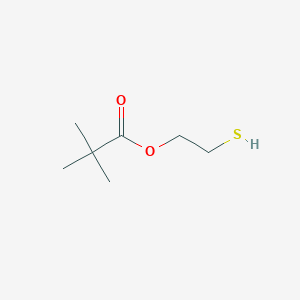
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)

